Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate
Description
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a synthetic carbamate derivative characterized by a sulfonyl group substituted with a 4-fluoro-3-methylphenyl moiety and a furan-2-yl group attached to the ethyl backbone. Carbamates are widely studied for their biological activities, including pesticidal, herbicidal, and pharmaceutical applications, owing to their ability to interact with enzymes such as acetylcholinesterase or proteases .
Synthesis typically involves reacting a substituted phenylsulfonyl precursor with a furan-containing ethylamine intermediate, followed by carbamation using phenyl chloroformate or isocyanate derivatives .
Properties
IUPAC Name |
phenyl N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5S/c1-14-12-16(9-10-17(14)21)28(24,25)19(18-8-5-11-26-18)13-22-20(23)27-15-6-3-2-4-7-15/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHWCGNCTOAZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)OC2=CC=CC=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the sulfonyl intermediate: This step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an appropriate nucleophile to form the sulfonyl intermediate.
Coupling with furan derivative: The sulfonyl intermediate is then reacted with a furan derivative under suitable conditions to form the desired sulfonyl-furan compound.
Carbamate formation: Finally, the sulfonyl-furan compound is treated with phenyl isocyanate to form the carbamate product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
Inhibitory Activity Against Kinases
Recent studies have evaluated the compound's inhibitory effects on key kinases involved in inflammation and cell signaling:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : The compound exhibited significant inhibitory activity against GSK-3β, with IC50 values demonstrating effectiveness comparable to known inhibitors. GSK-3β is implicated in various diseases, including cancer and neurodegenerative disorders.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Phenyl Carbamate | GSK-3β | 150 |
| Derivative A | IKK-β | 300 |
| Derivative B | ROCK-1 | 250 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been assessed through its effects on nitric oxide (NO) production and pro-inflammatory cytokine release:
- In a lipopolysaccharide (LPS)-induced inflammation model, the compound effectively suppressed NO production and reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that it may serve as a therapeutic agent for inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays were performed using HT-22 mouse hippocampal neuronal cells and BV-2 microglial cells:
- The compound demonstrated low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for potential therapeutic applications.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HT-22 | 1 | 95 |
| HT-22 | 10 | 90 |
| BV-2 | 1 | 92 |
| BV-2 | 10 | 88 |
Case Study 1: GSK-3β Inhibition
A study conducted on various carbamate derivatives showed that modifications to the phenyl group significantly enhanced GSK-3β inhibitory activity. The most potent compounds had IC50 values below 100 nM, indicating their potential for further development as therapeutic agents against diseases characterized by GSK-3β dysregulation.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that administration of this compound reduced edema in models of acute inflammation, correlating with decreased levels of pro-inflammatory cytokines. This suggests that the compound could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory disorders.
Mechanism of Action
The mechanism of action of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and furan groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, we compare it with structurally analogous carbamates and sulfonyl-containing derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Carbamates
Key Observations
Structural Differentiation: The target compound’s 4-fluoro-3-methylphenylsulfonyl group distinguishes it from chlorophenyl or trifluoromethylsulfonyl analogs (e.g., BTS 48011) . Fluorine substituents often enhance metabolic stability and membrane permeability compared to chlorine . The furan-2-yl group introduces aromatic heterocyclic character absent in cyclohexenyl or phenoxyphenoxy derivatives (e.g., fenoxycarb) . Furan rings may facilitate interactions with biological targets via hydrogen bonding or van der Waals forces.
Lipophilicity: While lipophilicity data (log k) for the target compound is unavailable, structurally related 4-chloro-2-aminocarbonylphenyl carbamates exhibit log k values of 2.1–4.3 , suggesting moderate to high hydrophobicity. The sulfonyl and fluorine substituents in the target compound may increase polarity relative to alkyl carbamates but reduce it compared to trifluoromethyl analogs.
Biological Activity: Carbamates with sulfonyl groups (e.g., BTS 48011) often exhibit insecticidal or acaricidal activity due to sulfonamide-mediated enzyme inhibition . The furan moiety in the target compound may expand its target range, as furan derivatives are known for antifungal and anti-inflammatory properties .
Synthetic Complexity: The synthesis of the target compound likely requires multi-step functionalization of the sulfonyl and furan groups, akin to methods described for 4-chloro-2-aminocarbonylphenyl carbamates . Challenges may include regioselective sulfonation and carbamate stability under reaction conditions.
Biological Activity
Phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 492.47 g/mol. The compound features a furan ring, a sulfonamide group, and a fluorinated aromatic moiety, contributing to its unique reactivity and biological profile.
Research indicates that compounds with similar structures often exhibit mechanisms involving:
- Inhibition of Enzymatic Activity : Sulfonamide groups can inhibit specific enzymes, potentially affecting pathways involved in cancer cell proliferation.
- Interaction with DNA : Some studies suggest that compounds like phenyl carbamates can form adducts with DNA, leading to cytotoxic effects in cancer cells .
- Modulation of Cytochrome P450 Enzymes : The presence of fluorine may enhance metabolic stability while altering the interaction with cytochrome P450 enzymes, impacting drug metabolism and efficacy .
Anticancer Properties
Several studies have investigated the anticancer potential of structurally related compounds:
- Antiproliferative Effects : Fluorinated benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines, suggesting that similar mechanisms may be at play for phenyl carbamates. For instance, fluorinated compounds often induce cell death through the generation of reactive metabolites that bind to cellular macromolecules .
- Case Study : A study on fluorinated benzothiazoles indicated that they could induce CYP1A1 expression in sensitive cancer cells, leading to enhanced cytotoxicity. This suggests that phenyl carbamate derivatives might exhibit similar behaviors in specific cancer types.
Other Biological Activities
Research into related compounds has also uncovered additional biological activities:
- Antimicrobial Activity : Some sulfonamide derivatives have shown promising antimicrobial properties, indicating potential applications beyond oncology.
- Neuroprotective Effects : Certain furan-containing compounds are being studied for their neuroprotective effects, which could expand the therapeutic uses of phenyl carbamate derivatives .
Research Findings Summary Table
| Study/Research Focus | Findings |
|---|---|
| Antiproliferative Activity | Compounds similar to phenyl carbamate exhibit significant growth inhibition in cancer cells. |
| Enzyme Interaction | Potential inhibition of CYP enzymes may enhance therapeutic efficacy. |
| DNA Interaction | Evidence suggests formation of DNA adducts leading to cytotoxic effects. |
| Antimicrobial Properties | Related sulfonamide compounds show effectiveness against bacterial strains. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing phenyl (2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)carbamate, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via sulfonylation followed by carbamate formation. For example, sulfonylation of a furan-containing intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C) is a critical step . Purification often requires silica gel chromatography with gradient elution (e.g., 0–12% MeOH in CH₂Cl₂) to separate byproducts. Challenges include residual trifluoroacetic acid (TFA) from deprotection steps, which necessitates careful neutralization and multiple aqueous washes .
Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : Aromatic protons from the 4-fluoro-3-methylphenyl group (δ 7.84–7.35 ppm), furan protons (δ 6.76–6.87 ppm), and carbamate NH (δ 9.31–9.49 ppm). The tert-butyl group (if present) appears as a singlet at δ 1.37 ppm .
- ¹³C NMR : Sulfonyl (C-SO₂) carbons at ~115–125 ppm and carbamate carbonyl (C=O) at ~155 ppm . Discrepancies in integration ratios (e.g., δ 3.42–3.60 ppm for ethylene glycol chains) may indicate incomplete coupling or stereochemical impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in mass spectrometry (MS) and NMR data for this compound?
- Methodological Answer : Discrepancies between observed ([M+H]⁺ = 762.3) and theoretical molecular weights may arise from isotopic patterns (e.g., chlorine/fluorine) or adduct formation. High-resolution MS (HRMS) with electrospray ionization (ESI) can distinguish these . For NMR, dynamic effects (e.g., rotamers in carbamate groups) may split signals; variable-temperature NMR or 2D experiments (COSY, HSQC) can clarify assignments .
Q. How does the furan ring influence the compound’s reactivity and stability under acidic/basic conditions?
- Methodological Answer : The furan ring’s electron-rich nature makes it susceptible to electrophilic substitution but prone to oxidation. Stability studies in DMSO or aqueous buffers (pH 2–12) show degradation via furan ring opening under strong acids (e.g., HCl) or peroxides. Protecting groups (e.g., tert-butyl carbamate) or inert atmospheres (N₂) during synthesis mitigate this . Computational modeling (DFT) predicts reaction pathways for furan-derived intermediates .
Q. What analytical methods are optimal for quantifying trace impurities in this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients achieves baseline separation of impurities (e.g., desulfonylated byproducts). LC-MS/MS identifies impurities at <0.1% levels, while chiral HPLC (Chiralpak® OD column) resolves stereoisomers if asymmetric centers exist .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between reported methods (e.g., 32% vs. 63.9%)?
- Methodological Answer : Yield discrepancies often stem from:
- Reagent stoichiometry : Excess sulfonyl chloride (>1.2 eq) improves coupling but increases side reactions .
- Solvent choice : Acetonitrile vs. THF affects reaction kinetics; polar aprotic solvents enhance sulfonylation but may reduce carbamate stability .
- Temperature control : Reactions at 80°C vs. room temperature influence furan ring stability and intermediate solubility .
Experimental Design Considerations
Q. How can researchers optimize the sulfonylation step to minimize diastereomer formation?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during sulfonylation. Monitor diastereomer ratios via chiral HPLC early in synthesis . Kinetic vs. thermodynamic control (e.g., low-temperature vs. prolonged heating) also impacts stereoselectivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Given its carbamate and sulfonyl groups, target enzyme inhibition assays (e.g., acetylcholinesterase or proteasome inhibition) are relevant. Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify activity. Cytotoxicity assays (MTT or CellTiter-Glo®) in cancer cell lines assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
